molecular formula C6H4N4O B189463 Pteridin-4-ol CAS No. 700-47-0

Pteridin-4-ol

Cat. No.: B189463
CAS No.: 700-47-0
M. Wt: 148.12 g/mol
InChI Key: UWWUXWWWOUNMKW-UHFFFAOYSA-N
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Description

Pteridin-4-ol is a heterocyclic compound belonging to the pteridine family, characterized by a bicyclic structure consisting of fused pyrazine and pyrimidine rings This compound is notable for its role in various biological processes and its presence in several natural products

Mechanism of Action

Target of Action:

Pteridin-4-ol is a naturally occurring compound with a six-membered ring structure containing two nitrogen atoms and four carbon atoms. It is soluble in cold water and other polar solvents, appearing yellow in color and odorless. While pteridines have diverse biological roles, let’s focus on this compound specifically .

Mode of Action:

This compound has been studied for its antitumor effects in various malignancies. Here’s how it interacts with its targets:

Result of Action:

This compound’s action leads to cell death, impacting tumor growth. Its effects on specific cellular processes (e.g., cell cycle regulation, apoptosis, and DNA repair) require further exploration .

Action Environment:

Environmental factors, such as pH, temperature, and oxygen availability, may influence this compound’s stability and efficacy. Understanding these factors is crucial for optimizing its therapeutic potential.

Biochemical Analysis

Biochemical Properties

Pteridin-4-ol, like other pteridines, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthetic precursor to all pterin molecules, including this compound, is the purine nucleotide guanosine triphosphate (GTP). In bacteria, GTP cyclohydrolase converts GTP to dihydroneopterin triphosphate, which acts as the biochemical precursor to folate, neopterin, monapterin, and biopterin .

Cellular Effects

This compound, as a pteridine derivative, may influence various types of cells and cellular processes. Pteridines have been found to be modified as a result of several disorders . They can exist in different oxidation states and are important cofactors in cellular metabolism .

Molecular Mechanism

Pteridines are known to play essential roles as enzymatic cofactors in eukaryotic systems . They are involved in diverse biological activities, including immune system modulation, cellular signaling, coloration, and metabolism .

Temporal Effects in Laboratory Settings

Pteridines are known to be involved in several biological processes, and their levels in biological fluids can be altered as a result of various disorders .

Metabolic Pathways

This compound, as a pteridine derivative, is involved in the metabolic pathways of several vitamins and cofactors . The biosynthetic precursor to all pterin molecules is the purine nucleotide guanosine triphosphate (GTP) .

Transport and Distribution

Pteridines are known to be important cofactors in cellular metabolism .

Subcellular Localization

Pteridines are known to play essential roles in diverse biological activities, including immune system modulation, cellular signaling, coloration, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pteridin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxypteridine with reagents such as triphenyl phosphite and chlorine gas in a solvent like dichloromethane under controlled temperature conditions . The reaction mixture is then processed through various steps including refluxing, cooling, and chromatographic purification to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Pteridin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can yield reduced forms of this compound, which are often studied for their unique properties.

    Substitution: Nucleophilic substitution reactions at the ring nitrogens or carbons can introduce various functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in suitable solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4-one, while substitution reactions can produce a variety of functionalized pteridines.

Scientific Research Applications

Pteridin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pteridin-4-ol is unique among pteridines due to its specific structural features and reactivity. Similar compounds include:

Compared to these compounds, this compound exhibits distinct chemical reactivity and biological functions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWUXWWWOUNMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220263
Record name Pteridin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-47-0
Record name 4-Hydroxypteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pteridin-4-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pteridinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67308
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Record name Pteridin-4-ol
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Record name Pteridin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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